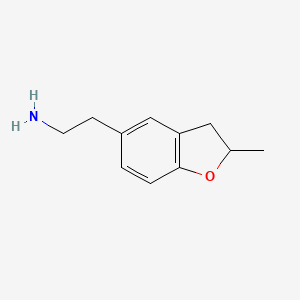

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine

Description

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine is a chemical compound with the molecular formula C11H15NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Propriétés

IUPAC Name |

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8H,4-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVBSJISAFSPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine typically involves the enantioselective reduction of homobenzylic ketones. One effective method employs a chiral spiroborate ester catalyst, which facilitates the reduction process under mild conditions. The reaction is carried out in anhydrous tetrahydrofuran (THF) with a borane-dimethyl sulfide complex as the reducing agent .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods, such as catalytic hydrogenation or hydride transfer reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common reagents and products include:

Key Findings :

-

Oxidation with strong agents like KMnO₄ cleaves the amine to form a carboxylic acid, as observed in structurally similar benzofuran amines .

-

Mild oxidation yields intermediates such as hydroxylamines or nitroso compounds, though specific data for this compound remains limited .

Reduction Reactions

The dihydrobenzofuran moiety may undergo hydrogenation, while the amine group itself is typically inert to reduction:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, room temperature | Saturation of the dihydrofuran ring |

| Sodium borohydride (NaBH₄) | Methanol, reflux | No reaction (amine stability) |

Structural Impact :

-

Hydrogenation of the dihydrobenzofuran ring could yield a tetrahydrofuran derivative, though this has not been explicitly documented for this compound .

Substitution Reactions

The amine group acts as a nucleophile, participating in alkylation and acylation:

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | N-Methyl derivative |

| Benzyl chloride (C₆H₅CH₂Cl) | Et₃N, THF, reflux | N-Benzyl derivative |

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride (CH₃COCl) | Pyridine, 0°C | N-Acetyl derivative |

| Benzoyl chloride (C₆H₅COCl) | DMAP, CH₂Cl₂, rt | N-Benzoyl derivative |

Mechanistic Notes :

-

Alkylation typically proceeds via an Sₙ2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .

Ring-Opening Reactions

The dihydrobenzofuran ring may undergo acid-catalyzed cleavage:

| Reagent | Conditions | Product |

|---|---|---|

| HCl (concentrated) | Reflux, 12 hours | Phenolic derivative |

Outcome :

-

Protonation of the ether oxygen weakens the C-O bond, leading to ring opening and formation of a phenolic compound .

Complex Formation

The amine group can coordinate with metal ions, forming chelates:

| Metal Salt | Conditions | Application |

|---|---|---|

| CuSO₄ | Aqueous ethanol, rt | Antimicrobial studies |

| FeCl₃ | Methanol, 50°C | Catalytic applications |

Research Gaps :

-

While metal complexes of benzofuran amines are known for antimicrobial activity , specific studies on this compound are lacking.

Comparative Reactivity with Analogues

The table below contrasts this compound’s reactivity with similar benzofuran derivatives:

| Compound | Amine Reactivity | Ring Stability | Oxidation Susceptibility |

|---|---|---|---|

| 2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine | High | Moderate | High |

| 2-(2-Methylbenzofuran-5-yl)ethanol | None | High | Low |

| 1-(2,3-Dihydrobenzofuran-3-yl)ethanamine | Moderate | Low | Moderate |

Mechanistic Pathways

-

Oxidation : Proceeds via formation of an imine intermediate, followed by hydrolysis to a carboxylic acid .

-

Alkylation : Involves deprotonation of the amine, followed by nucleophilic attack on the alkyl halide .

Unresolved Questions

-

Does the dihydrobenzofuran ring undergo electrophilic aromatic substitution (e.g., nitration, sulfonation)?

-

What are the kinetic parameters for its oxidation reactions?

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. A study highlighted the synthesis of novel benzofurancarboxamides, which were evaluated for their cytotoxic effects against human cancer cell lines. The findings suggested that these compounds could inhibit cancer cell proliferation effectively .

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been explored in the context of neurodegenerative diseases. In particular, compounds similar to 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine have shown promise in inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized several benzofuran derivatives and evaluated their anticancer properties. The results demonstrated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity against specific cancer cell lines .

Case Study 2: Neuroprotective Screening

A separate investigation focused on the neuroprotective effects of various benzofuran compounds, including this compound. The study showed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-1-benzofuran-7-yl)amine hydrochloride

- 2-Methyl-1-benzofuran-5-amine hydrochloride

- 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Uniqueness

Compared to similar compounds, 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its benzofuran core and amine group make it a versatile compound for various applications in research and industry .

Activité Biologique

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine, also known by its IUPAC name, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, which includes a benzofuran moiety that is often associated with various biological effects. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 1568421-02-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for several pathogens:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 44 |

| Escherichia coli | 70 |

| Bacillus subtilis | 180 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against MRSA, which is a critical concern in clinical settings due to its resistance to standard antibiotics .

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the benzofuran structure plays a crucial role in disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Case Studies

A study conducted on the efficacy of this compound in combination with other antibiotics showed enhanced antibacterial activity when used in synergy with beta-lactam antibiotics. The combination therapy demonstrated lower MIC values than those observed for the individual compounds alone, indicating a potential for developing new treatment regimens against resistant bacterial strains .

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that while this compound shows promising antibacterial activity, it also presents some cytotoxic effects at higher concentrations. Therefore, further studies are required to establish safe dosage levels and potential side effects in vivo .

Q & A

Q. What are the established synthetic routes for 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclization of phenols with aldehydes/ketones to form the benzofuran core, followed by alkylation to introduce the methyl group at the 2-position. Key steps include:

- Cyclization : Acid- or base-catalyzed reactions under reflux (e.g., using THF or dichloromethane) to form the dihydrobenzofuran ring .

- Methylation : Alkylation agents like methyl iodide in the presence of a strong base (e.g., LDA) at low temperatures (−78°C) to prevent side reactions .

- Amine introduction : Reductive amination or nucleophilic substitution to attach the ethylamine chain. Purification via column chromatography or recrystallization is critical for isolating high-purity product (>95%) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. ORTEP-3 can generate graphical representations of the crystal structure .

- NMR spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm the methyl group (δ 1.2–1.5 ppm), dihydrobenzofuran protons (δ 3.0–4.0 ppm), and amine protons (δ 1.8–2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (C11H15NO·HCl, m/z 213.7) .

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC50 values typically <50 µg/mL .

- Neuropharmacological screening : Radioligand binding assays (e.g., for serotonin/dopamine receptors) and electrophysiological studies on neuronal cell lines .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

- Reaction optimization : Use kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-limiting steps. For example, THF at −78°C improves regioselectivity during alkylation .

- Purification strategies : Employ preparative HPLC with a C18 column (ACN/H2O gradient) to resolve isomers or byproducts. Monitor purity via LC-MS .

- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., amine oxidation) .

Q. How can contradictory results in biological activity data (e.g., varying IC50 values across studies) be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, neuroprotective effects may vary with neuronal differentiation state .

- Data normalization : Use reference compounds (e.g., fluoxetine for serotonin reuptake assays) to calibrate inter-laboratory variability .

- Meta-analysis : Compare structural analogs (e.g., 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine) to identify substituent effects on activity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to model interactions with targets like monoamine transporters or cytochrome P450 enzymes .

- ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5), blood-brain barrier permeability (CNS MPO score >4), and CYP inhibition risks .

- MD simulations : GROMACS can simulate binding stability with receptors over 100-ns trajectories, identifying key residues for mutagenesis studies .

Q. How can stereochemical purity be ensured during synthesis, and what are the implications of enantiomeric impurities?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to separate (R)- and (S)-enantiomers .

- Pharmacological impact : Enantiomers may exhibit divergent activities (e.g., one enantiomer showing serotonin reuptake inhibition, the other inactive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.